4-Fluoro-2-(methoxymethoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9FO3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
4-fluoro-2-(methoxymethoxy)phenol |
InChI |
InChI=1S/C8H9FO3/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4,10H,5H2,1H3 |
InChI Key |
FYLVGBXXSOWHTG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategies for 4 Fluoro 2 Methoxymethoxy Phenol and Its Advanced Intermediates
De Novo Synthetic Routes to 4-Fluoro-2-(methoxymethoxy)phenol
The de novo synthesis of this compound is a multi-step process that hinges on the initial construction of a correctly substituted fluorinated aromatic ring, followed by the sequential introduction of the requisite functional groups. A logical and efficient pathway commences with a commercially available fluorinated precursor, which is then elaborated to the target molecule.
Regioselective Functionalization of Fluorinated Aromatic Precursors
The regiochemical outcome of aromatic substitutions is pivotal in the synthesis of polysubstituted benzene (B151609) derivatives. In the context of this compound, the primary challenge lies in achieving the desired 1,2,4-substitution pattern. A common strategy involves the nitration of a fluorinated starting material. For instance, the nitration of 1-fluoro-3-methoxybenzene would be expected to yield a mixture of isomers, with the directing effects of the fluorine and methoxy (B1213986) groups influencing the position of the incoming nitro group. The methoxy group is a strong activating group and an ortho, para-director, while fluorine is a deactivating group but also an ortho, para-director. This interplay of electronic effects must be carefully managed to favor the desired isomer.
An alternative and often more controlled approach begins with a precursor where the substitution pattern is already established. For example, starting with 4-fluoro-2-nitrophenol, the subsequent functional group interconversions can be performed with high regioselectivity.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions for each step. This involves a systematic investigation of parameters such as solvent, temperature, reaction time, and the choice of reagents and catalysts. researchgate.netbeilstein-journals.orgbeilstein-journals.orgsemanticscholar.org For instance, in the nucleophilic aromatic substitution reactions often employed in these syntheses, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate the reaction rate. acs.orgresearchgate.net
The optimization process often employs Design of Experiments (DoE) methodologies to efficiently explore the reaction space and identify optimal conditions that maximize yield and minimize the formation of impurities. beilstein-journals.orgbeilstein-journals.org High-throughput screening techniques can also be utilized to rapidly evaluate a wide range of catalysts and reaction conditions. semanticscholar.org
Synthesis of Key Phenolic Precursors, Including 4-Fluoro-2-methoxyphenol (B1225191)
Approaches via Nucleophilic Aromatic Substitution Reactions on Halogenated Arenes
Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles, such as methoxide (B1231860), onto an aromatic ring. acs.orgresearchgate.netwalisongo.ac.idorgsyn.orgresearchgate.net A plausible route to 4-Fluoro-2-methoxyphenol involves the reaction of 1,4-difluoro-2-nitrobenzene with sodium methoxide. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. The position of methoxylation is directed by the activating effect of the nitro group. Subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, would yield the desired 4-Fluoro-2-methoxyphenol.
A more direct approach involves the selective methoxylation of 2,5-difluoronitrobenzene. The nitro group activates the ortho and para positions, and under carefully controlled conditions, selective substitution at the ortho position can be achieved.
A patent describes a process for the preparation of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene and potassium tert-butoxide in toluene. google.com Subsequent reduction of the nitro group yields 4-fluoro-2-methoxyaniline, which can be a precursor to the target phenol (B47542). google.com
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| 2,4-Difluoronitrobenzene | Potassium tert-butoxide/Methanol (B129727) | Toluene | 0-20 | 4-Fluoro-2-methoxy-1-nitrobenzene | 87.38 |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol/K₂CO₃ | DMSO | 140 | 4-(4-Methoxyphenoxy)benzaldehyde | ~42 (purified) |
This table presents illustrative data based on documented reactions of similar substrates. acs.orggoogle.com
Metal-Catalyzed Coupling Strategies for Aromatic Ring Construction and Functionalization
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other functionalized aromatic compounds. acs.orgnih.govmorressier.comnih.gov While not explicitly documented for the synthesis of 4-Fluoro-2-methoxyphenol, methodologies such as the Buchwald-Hartwig amination or etherification could be envisioned as viable strategies.
For example, a palladium-catalyzed coupling of 4-fluoro-2-bromophenol with a methoxide source could potentially yield 4-Fluoro-2-methoxyphenol. The choice of ligand, palladium precursor, base, and solvent would be critical for achieving high yields and selectivity.
Table 2: Potential Metal-Catalyzed Coupling Approach
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| 4-Fluoro-2-bromophenol | Sodium methoxide | Pd(OAc)₂ / Buchwald-type ligand | NaOtBu | Toluene | 4-Fluoro-2-methoxyphenol |
This table outlines a hypothetical, yet plausible, synthetic route based on established metal-catalyzed coupling reactions.
Controlled Introduction and Selective Removal of the Methoxymethoxy Protecting Group
Phenolic hydroxyl groups are often protected during a multi-step synthesis to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a commonly used protecting group for phenols due to its ease of introduction and selective removal under acidic conditions. wikipedia.orghighfine.comadichemistry.com
The protection of the hydroxyl group of 4-Fluoro-2-methoxyphenol is typically achieved by reacting it with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). wikipedia.org
The MOM group is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as basic conditions. adichemistry.com This stability allows for further chemical transformations on other parts of the molecule without affecting the protected phenol.
Deprotection of the MOM ether to regenerate the phenol is readily accomplished by treatment with a mild acid. wikipedia.orgadichemistry.com Common reagents for this transformation include hydrochloric acid in methanol or a Lewis acid such as titanium tetrachloride. A catalytic amount of carbon tetrabromide in isopropanol (B130326) has also been reported as an effective method for MOM group removal. researchgate.net
Table 3: Introduction and Removal of the MOM Protecting Group
| Reaction | Reagents | Solvent | Conditions |
| Protection | MOMCl, DIPEA | CH₂Cl₂ | Room Temperature |
| Deprotection | HCl (catalytic) | Methanol | Reflux |
This table summarizes typical conditions for the protection and deprotection of phenolic hydroxyl groups with a MOM ether. wikipedia.orgadichemistry.com
Etherification Techniques for Phenol Protection
The protection of the phenolic hydroxyl group in 4-fluoro-2-methoxyphenol is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The methoxymethyl (MOM) ether is a commonly employed protecting group due to its stability in a range of reaction conditions and its relatively straightforward introduction and removal.
The synthesis of this compound typically starts from 4-fluoro-2-methoxyphenol (also known as 4-fluoroguaiacol). The etherification of the phenolic hydroxyl group to form the MOM ether can be achieved through several methods. Historically, chloromethyl methyl ether (MOMCl) has been a widely used reagent for this transformation, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. wikipedia.orggoogle.com However, due to the carcinogenic nature of chloromethyl methyl ether, its use has become less desirable, prompting the development of safer alternatives. wikipedia.orggoogle.com
One such alternative is the use of dimethoxymethane (B151124) (DMM) in an acid-catalyzed reaction. wikipedia.org This method avoids the handling of the hazardous chloromethyl methyl ether. Another effective and milder reagent is methoxymethyl-2-pyridylsulfide, which can be activated by a Lewis acid under neutral conditions. acs.org
The following table summarizes representative conditions for the methoxymethylation of a phenolic substrate, which can be adapted for the synthesis of this compound.
Table 1: Representative Etherification Techniques for Phenol Protection
| Reagent | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Chloromethyl methyl ether | N,N-Diisopropylethylamine | Dichloromethane | Room Temperature | High | wikipedia.org, google.com |
| Dimethoxymethane | Acid catalyst (e.g., p-TsOH) | Dichloromethane | Reflux | Good to High | wikipedia.org |
| Methoxymethyl-2-pyridylsulfide | Silver triflate (AgOTf) | Tetrahydrofuran | Room Temperature | High | acs.org |
Mechanistic Studies of Demethylation and Deprotection Processes
The removal of the MOM protecting group is as crucial as its installation. The deprotection of this compound to regenerate the free phenol is typically achieved under acidic conditions. A range of Brønsted and Lewis acids can be employed for this purpose. wikipedia.org
The general mechanism for the acid-catalyzed deprotection of a MOM ether involves the protonation of the ether oxygen atom attached to the methyl group, making it a better leaving group. This is followed by the departure of formaldehyde (B43269) and methanol.
Recent studies have focused on developing highly selective and mild deprotection methods. For instance, the combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl has been shown to deprotect aromatic MOM ethers. acs.org A plausible mechanism suggests that a complex formed between the silyl (B83357) triflate and bipyridyl coordinates to the oxygen atom of the MOM group, facilitating its cleavage. acs.org
The choice of deprotection agent can be critical to avoid unwanted side reactions, especially in complex molecules with multiple sensitive functional groups. Researchers have explored various catalytic systems to achieve high chemoselectivity. For example, some methods allow for the selective deprotection of phenolic MOM ethers in the presence of aliphatic MOM ethers. organic-chemistry.org
Development of Environmentally Benign and Scalable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis involving this compound, this translates to the use of less toxic reagents, milder reaction conditions, and processes that are scalable and generate minimal waste.
As mentioned earlier, the use of dimethoxymethane as a substitute for the carcinogenic chloromethyl methyl ether is a significant step towards a greener synthesis of the protected phenol. wikipedia.org
In the deprotection step, several environmentally friendly methods have been developed. These often involve the use of solid-supported or reusable catalysts, which simplify product purification and reduce waste. For example, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been reported as an efficient and heterogeneous catalyst for the selective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.orgoup.com This catalyst is prepared from inexpensive and non-hazardous materials. oup.com
Another green approach is the use of bismuth triflate (Bi(OTf)₃) in an aqueous medium. cdnsciencepub.com This method is highly efficient, proceeds at ambient temperature, and offers excellent chemoselectivity. cdnsciencepub.com Heteropolyacids, such as H₃PW₁₂O₄₀, have also been employed as reusable and environmentally benign catalysts for both the protection and deprotection of alcohols and phenols. eurekaselect.com
The scalability of a synthetic protocol is a crucial factor for its industrial application. Continuous flow synthesis has emerged as a powerful technology for the safe and scalable production of chemical intermediates. A continuous flow method has been reported for the synthesis of 4-fluoro-2-methoxy-5-nitrophenol, a derivative of the target compound's precursor, highlighting the potential for applying such technology to the synthesis of this compound and its derivatives. acs.org
The following table summarizes some environmentally benign and potentially scalable methods for the deprotection of MOM-protected phenols.
Table 2: Environmentally Benign and Scalable Deprotection Protocols
| Catalyst | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Dichloromethane | Room Temperature | Heterogeneous, reusable, mild conditions, high selectivity for phenolic MOM ethers | oup.com, organic-chemistry.org |
| Bismuth Triflate (Bi(OTf)₃) | THF/Water | Room Temperature | Environmentally friendly solvent, high efficiency, excellent chemoselectivity | cdnsciencepub.com |
| H₃PW₁₂O₄₀ | Ethanol (B145695) (for deprotection) | Reflux | Reusable catalyst, solvent-free protection possible | eurekaselect.com |
| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temperature | Eco-friendly (no solvent), mild conditions |
Elucidation of Chemical Reactivity and Advanced Derivatization Pathways of 4 Fluoro 2 Methoxymethoxy Phenol
Investigation of Electrophilic Aromatic Substitution Reactions on the Activated Aromatic Core
The aromatic ring of 4-Fluoro-2-(methoxymethoxy)phenol is activated towards electrophilic aromatic substitution (SEAr) by the powerful electron-donating effect of the phenolic hydroxyl group. This effect strongly outweighs the deactivating inductive effect of the fluorine atom. The hydroxyl group is a potent ortho-, para-director, meaning electrophiles will preferentially add to the positions ortho and para to it. nih.govresearchgate.net
In the case of this compound, the para position is blocked by the fluorine atom. The position ortho to the hydroxyl group is substituted with the methoxymethoxy group. Therefore, electrophilic attack is most likely to occur at the carbon atom ortho to the hydroxyl group and meta to the fluorine, and at the carbon atom ortho to the methoxymethoxy group and meta to the hydroxyl group. The methoxymethoxy group is also an ortho-, para-director, further activating the ring. The interplay between these directing groups will govern the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For instance, nitration with dilute nitric acid would be expected to yield a mixture of nitro-substituted isomers. nih.gov Halogenation, for example with bromine in a non-polar solvent, would also lead to substitution on the activated ring. nih.gov
The presence of the MOM protecting group is not expected to significantly alter the directing effects for electrophilic aromatic substitution, but it may influence the reaction rates and yields due to its steric bulk compared to a simple methoxy (B1213986) group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile | Major Product(s) |
| HNO₃/H₂SO₄ | 5-Nitro-4-fluoro-2-(methoxymethoxy)phenol |
| Br₂ | 5-Bromo-4-fluoro-2-(methoxymethoxy)phenol |
| SO₃/H₂SO₄ | 4-Fluoro-2-(methoxymethoxy)-5-sulfonic acid-phenol |
Note: This table is predictive and based on established principles of electrophilic aromatic substitution.
Mechanisms and Applications of Nucleophilic Aromatic Substitution on Activated Sites
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the fluorine atom. The feasibility of SNAr is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In its ground state, this compound is not strongly activated for SNAr as it lacks potent electron-withdrawing substituents like nitro groups.
However, the introduction of such a group, for instance, through a prior electrophilic nitration to form a nitro-derivative, would significantly activate the ring for nucleophilic attack. acgpubs.org In such a scenario, the fluorine atom, being a good leaving group for SNAr reactions, could be displaced by a variety of nucleophiles. acgpubs.org
The mechanism of SNAr typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic and steric environment of the aromatic ring.
Exploration of Transition Metal-Catalyzed Cross-Coupling Reactions at Fluorinated and Protected Positions
The carbon-fluorine bond in this compound can be a handle for transition metal-catalyzed cross-coupling reactions. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, advancements in catalysis have enabled their participation in coupling reactions. Palladium-catalyzed reactions, in particular, have been developed for the cross-coupling of fluoroarenes. mdpi.commdpi.com
Common cross-coupling reactions that could be envisaged for this substrate include Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination with amines. These reactions would result in the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the fluorine atom.
The phenolic hydroxyl group would likely require protection prior to many of these coupling reactions, as the acidic proton can interfere with the organometallic reagents and catalysts. The existing methoxymethyl ether on the adjacent hydroxyl group already serves this purpose for that position. Deprotection of the MOM group can be achieved under acidic conditions, allowing for further functionalization.
Stereoselective and Regioselective Transformations for Complex Molecule Construction
The regioselectivity of reactions on this compound is primarily dictated by the electronic effects of the substituents. As discussed, electrophilic substitutions are directed by the powerful hydroxyl and methoxymethoxy groups, while nucleophilic substitutions would target the fluorine-bearing carbon, especially if an electron-withdrawing group is present.
Stereoselectivity is not a primary consideration for reactions directly on the aromatic ring itself. However, if chiral centers are introduced in subsequent synthetic steps, the existing functional groups could potentially direct the stereochemical outcome of those transformations. For instance, the formation of a chiral side chain via an asymmetric reaction could be influenced by the steric and electronic environment of the substituted phenol (B47542).
Functional Group Interconversions and Orthogonal Reactivity Studies
The three distinct functional groups on this compound—the free phenol, the MOM-protected phenol, and the fluorine atom—allow for a range of functional group interconversions and orthogonal reactivity.
The phenolic hydroxyl can be converted into other functional groups. For example, it can be O-alkylated, O-acylated, or transformed into a triflate, which is an excellent leaving group for cross-coupling reactions.
The methoxymethyl (MOM) ether serves as a protecting group for the ortho-hydroxyl. It is stable to many reaction conditions but can be selectively removed under acidic conditions to liberate the free phenol. This orthogonality is crucial in multi-step syntheses, allowing for the selective reaction at one phenolic position while the other is protected.
The fluorine atom can be retained as a stable substituent, imparting specific electronic properties to the final molecule, or it can be a site for nucleophilic substitution or cross-coupling as previously described. The ability to selectively manipulate each of these functional groups independently is a key feature of this molecule's synthetic utility.
Advanced Spectroscopic and Structural Characterization of 4 Fluoro 2 Methoxymethoxy Phenol and Its Synthetic Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-Fluoro-2-(methoxymethoxy)phenol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the precise localization of hydrogen atoms. For instance, the aromatic protons will exhibit distinct signals influenced by the fluorine and the two oxygen-containing substituents. The methoxymethyl group will show characteristic signals for the methylene (B1212753) and methyl protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. np-mrd.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For phenolic compounds, the carbon bearing the hydroxyl group and the carbons influenced by the methoxy (B1213986) group exhibit characteristic chemical shifts. researchgate.net The presence of a fluorine atom will further influence the chemical shifts of the nearby carbon atoms through C-F coupling.
Conformational analysis, particularly concerning the orientation of the methoxymethoxy group relative to the phenol (B47542) ring, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space interactions between protons, providing evidence for the preferred spatial arrangement of the molecule in solution.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH | δ 6.8-7.2 ppm (multiplet) | δ 110-130 ppm |
| O-CH₂-O | δ 5.2 ppm (singlet) | δ 95 ppm |
| O-CH₃ | δ 3.5 ppm (singlet) | δ 56 ppm |
| C-OH | - | δ 145-155 ppm |
| C-F | - | δ 150-160 ppm (doublet, ¹JCF) |
| C-O(MOM) | - | δ 140-150 ppm |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high precision and to elucidate its fragmentation patterns under ionization. The molecular weight of this compound (C₈H₉FO₃) is 172.15 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the methoxymethyl group or its components. For example, the loss of a methoxy radical (•OCH₃) would result in a fragment ion at m/z 141. Cleavage of the entire methoxymethyl group (•CH₂OCH₃) would lead to a fragment at m/z 127. Further fragmentation of the phenolic ring could also occur.
High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
| 172 | Molecular Ion [M]⁺ | [C₈H₉FO₃]⁺ |
| 141 | [M - OCH₃]⁺ | [C₇H₆FO₂]⁺ |
| 127 | [M - CH₂OCH₃]⁺ | [C₇H₆FO]⁺ |
| 99 | [C₆H₄FO]⁺ | [C₆H₄FO]⁺ |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in this compound. thermofisher.comnih.gov
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations of its bonds. researchgate.net Key characteristic absorption bands for this compound would include:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic ring and the methoxymethyl group in the 2800-3100 cm⁻¹ region.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
A strong C-O stretching band for the ether linkages of the methoxymethyl group and the phenolic ether, typically between 1000 and 1300 cm⁻¹.
A C-F stretching vibration, which is usually a strong band in the 1000-1400 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. sapub.org While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Phenolic O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 (strong) |
| C-O-C stretch (ether) | 1000-1300 (strong) | Moderate |
| C-F stretch | 1000-1400 (strong) | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore, absorbing UV light and promoting electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Typically, phenols exhibit two main absorption bands in the UV region. The primary band (π → π* transition) usually appears at a shorter wavelength (around 200-220 nm), while a secondary, less intense band (n → π* transition) appears at a longer wavelength (around 270-280 nm). The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The fluorine atom and the methoxymethoxy group, as auxochromes, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. weizmann.ac.il By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact bond lengths, bond angles, and torsional angles within the molecule. nih.gov
Matrix-Isolation Infrared Spectroscopy for Gas-Phase Conformational Studies and Phototransformations
Matrix-isolation infrared spectroscopy is a specialized technique used to study the vibrational spectra of individual molecules in an inert, cryogenic matrix (e.g., argon or nitrogen). This method allows for the trapping and stabilization of different conformers of a molecule that may exist in the gas phase, providing high-resolution spectra free from intermolecular interactions. mdpi.com
For this compound, this technique could be employed to study the different possible rotational isomers (conformers) arising from the rotation around the C-O bonds of the methoxymethyl group and the C-O bond of the phenol. By comparing the experimental matrix-isolation IR spectra with theoretical calculations, it is possible to identify the specific conformers present in the gas phase and determine their relative energies. nih.govresearchgate.net
Furthermore, matrix-isolation techniques can be used to study the phototransformations of the isolated molecule. nih.gov By irradiating the matrix-isolated compound with UV light, it is possible to induce photochemical reactions and monitor the formation of new species by observing changes in the IR spectrum. This can provide insights into the photochemical stability and reactivity of this compound.
Computational Chemistry and Theoretical Investigations into the Properties and Reactivity of 4 Fluoro 2 Methoxymethoxy Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For 4-Fluoro-2-(methoxymethoxy)phenol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide a wealth of information. nih.gov These calculations can be performed in both gas phase and solution to model environmental effects. nih.gov
Key insights from DFT include the optimization of the molecule's geometry, revealing bond lengths, bond angles, and dihedral angles that dictate its three-dimensional shape. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, and its energy is related to the ease of donating an electron, a key step in antioxidant activity. nih.gov
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov This allows for the theoretical assignment of experimental spectra, aiding in the structural confirmation of the synthesized compound. The calculated vibrational frequencies for similar phenolic compounds have shown good agreement with experimental values. nih.gov The molecular electrostatic potential (MEP) surface can also be mapped, visually representing the electron density distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 eV | Relates to electron-donating ability and antioxidant potential. nih.gov |
| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability and reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical stability and reactivity. nih.gov |
| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions. ijsrst.com |
Note: The values in this table are hypothetical and based on typical values for similar phenolic compounds. Actual values would require specific DFT calculations for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential and Optimizing Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models could be developed to predict its potential as, for example, an antioxidant, an antimicrobial agent, or an enzyme inhibitor. nih.govinsilico.eu
The process involves compiling a dataset of structurally related phenolic compounds with known biological activities. nih.gov A variety of molecular descriptors would then be calculated for each compound, including physicochemical properties (e.g., logP, molecular weight), electronic parameters (e.g., HOMO/LUMO energies from DFT), and topological indices. nih.govmdpi.com Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN) are then employed to build the QSAR model. insilico.eumdpi.com
A well-validated QSAR model can then be used to predict the biological activity of this compound before it is synthesized and tested, saving time and resources. mdpi.com Furthermore, by analyzing the contribution of different descriptors to the model, it is possible to identify the key structural features that are either beneficial or detrimental to the desired activity. This information is invaluable for the rational design of new, more potent analogs. For instance, studies on phenolic antioxidants have shown that parameters like the heat of formation and the energy of the highest occupied molecular orbital are key predictors of activity. nih.gov
Molecular Docking and Dynamics Simulations to Understand Ligand-Receptor Interactions in silico
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. fip.org This technique could be used to investigate the potential of this compound to interact with specific biological targets, such as enzymes or receptors implicated in disease. For example, docking studies have been successfully used to predict the anti-inflammatory activity of vanillin (B372448) derivatives by examining their binding to the COX-2 receptor. fip.org
The process begins with obtaining the three-dimensional structures of both the ligand (this compound, whose structure would be optimized using DFT) and the receptor (often from a protein data bank). The docking software then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. fip.org The results can reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-receptor interaction over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes in both the ligand and the receptor upon binding. nih.gov This can provide insights into the stability of the predicted binding pose and the flexibility of the active site.
Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Value | Interpretation |
| Binding Energy | -7.5 kcal/mol | A lower binding energy suggests a more favorable interaction. fip.org |
| Key Interacting Residues | TYR 23, SER 54, PHE 101 | Amino acids in the receptor's active site forming hydrogen bonds or other interactions with the ligand. |
| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the receptor, indicating specificity. |
Note: This table presents hypothetical data. Actual results would depend on the specific protein target and docking software used.
Detailed Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a flexible molecule like this compound are dependent on its conformational preferences. The methoxymethoxy group, in particular, introduces several rotatable bonds. A detailed conformational analysis can identify the low-energy conformations that are most likely to be populated at room temperature.
This analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using molecular mechanics or quantum mechanics methods. rsc.org The results can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their populations according to the Boltzmann distribution. Understanding the preferred conformations is crucial, as the bioactive conformation that binds to a receptor may not be the global minimum energy structure. The presence of the fluorine atom can also influence conformational preferences through stereoelectronic effects, such as the gauche effect. nih.gov
Mechanistic Studies of Key Reactions using Computational Pathways
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. For instance, its antioxidant activity would likely proceed via a hydrogen atom transfer (HAT) or a sequential proton loss electron transfer (SPLET) mechanism. nih.gov DFT calculations can be used to model the reaction pathways for these processes, identifying the transition states and calculating the activation energies.
By comparing the activation barriers for different possible mechanisms, the most favorable reaction pathway can be determined. For example, in the context of antioxidant activity, the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key parameter that can be calculated to assess the feasibility of the HAT mechanism. nih.gov Similarly, the proton affinity and ionization potential can be calculated to evaluate the SPLET mechanism. These theoretical insights can help to explain and predict the chemical reactivity of the molecule.
Applications of 4 Fluoro 2 Methoxymethoxy Phenol As a Versatile Chemical Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Pharmaceutical Precursors and Medicinal Chemistry Scaffolds
In the realm of medicinal chemistry, the 2-fluoro-4-hydroxyphenyl scaffold is a recurring motif in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Fluoro-2-(methoxymethoxy)phenol serves as a protected precursor to this important scaffold, enabling chemists to perform a range of synthetic transformations before unmasking the reactive phenolic hydroxyl group.
While direct examples of this compound in drug synthesis are not widely reported, the utility of the core structure is evident in the development of novel therapeutics. For instance, the related compound, 4-fluoro-2-methylphenol, has been utilized as a building block for active pharmaceutical ingredients (APIs). It has been shown to contribute to selective inhibition of receptor tyrosine kinases and to enhance the hepatocyte stability of quinazoline-based compounds. This highlights the importance of the fluorinated phenol (B47542) moiety in designing drug candidates with improved pharmacological profiles.
The strategic use of a protecting group like the methoxymethyl ether in this compound is a common tactic to facilitate multi-step syntheses of complex pharmaceutical targets. This approach allows for the introduction of various functional groups onto the aromatic ring or at other positions of a larger molecule without interference from the acidic phenol proton.
Role in the Development of Agrochemical Intermediates (e.g., Herbicides, Fungicides)
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. The inclusion of fluorine can enhance the efficacy and selectivity of herbicides and fungicides. Although specific applications of this compound in the synthesis of commercial agrochemicals are not prominently featured in available literature, its structure suggests its potential as a key intermediate.
The fluorinated phenol core is a component of some agrochemical compounds. The methoxymethoxy protecting group in this compound would allow for the assembly of complex molecular frameworks, which could then be deprotected to yield the final active agrochemical. This synthetic strategy is crucial for creating novel crop protection agents with improved performance and environmental profiles.
Integration into the Synthesis of Specialty Polymers and Resins for Material Science Applications
The field of material science has seen a growing interest in fluorinated polymers and resins due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a common application, it can serve as a precursor to monomers used in the synthesis of specialty polymers.
For example, the related compound, 4-fluoro-2-methoxyphenol (B1225191), has been used in the synthesis of poly(4-fluoro-2-methoxyphenol). sigmaaldrich.com This suggests that deprotection of this compound to reveal the free phenol, followed by appropriate functionalization, could yield monomers suitable for polymerization. These monomers could be incorporated into various polymer backbones to impart desirable fluorinated characteristics.
The table below illustrates the potential pathway from this compound to a specialty polymer, drawing a parallel with the known synthesis of poly(4-fluoro-2-methoxyphenol).
| Step | Reactant/Intermediate | Transformation | Product |
| 1 | This compound | Deprotection (e.g., acid hydrolysis) | 4-Fluoro-2-hydroxyphenol |
| 2 | 4-Fluoro-2-hydroxyphenol | Polymerization (e.g., oxidative coupling) | Poly(4-fluoro-2-hydroxyphenol) |
Precursor for the Generation of Fluorinated Masked o-Benzoquinones and Related Polymeric Structures
One of the documented applications of the closely related 4-fluoro-2-methoxyphenol is its use in the synthesis of fluorinated masked o-benzoquinones. sigmaaldrich.com Masked o-benzoquinones are versatile intermediates in organic synthesis, capable of participating in a variety of cycloaddition reactions to form complex polycyclic structures.
The synthesis of these valuable building blocks often involves the oxidation of a corresponding catechol derivative. This compound, after deprotection of the MOM group to yield 4-fluorocatechol, would be a prime candidate for such a transformation. The resulting fluorinated masked o-benzoquinone could then be used to construct a diverse array of fluorinated compounds.
Furthermore, the ability to generate fluorinated masked o-benzoquinones opens the door to the synthesis of related polymeric structures. The reactivity of these quinones can be harnessed in polymerization reactions, leading to novel materials with tailored properties.
Employed in the Synthesis of Radiolabeled Compounds for Positron Emission Tomography (PET) Ligand Research
A significant area where the 2-fluoro-4-hydroxyphenyl scaffold finds application is in the development of radiolabeled ligands for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in vivo. The synthesis of PET ligands often involves the late-stage introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).
Research into novel PET ligands for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) has utilized a precursor bearing the 2-fluoro-4-methoxyphenyl moiety. nih.govnih.gov In these syntheses, the final radiolabeling step is the O-methylation of a phenol precursor with [¹¹C]CH₃I to introduce the ¹¹C-labeled methoxy (B1213986) group. nih.govnih.gov
This synthetic strategy strongly suggests a critical role for this compound as a protected intermediate in the development of such PET ligands. The methoxymethoxy group would serve to protect the phenolic hydroxyl during the initial synthetic steps. In the final stages, the MOM group would be removed to unmask the phenol, which would then be radiolabeled with a positron-emitting isotope.
The table below outlines the proposed synthetic utility of this compound in the context of PET ligand synthesis, based on established methodologies for similar compounds.
| Precursor | Key Transformation | Radiolabeled Product | Target Receptor |
| A derivative of this compound | Deprotection followed by O-[¹¹C]methylation | [¹¹C]4-(2-fluoro-4-methoxyphenyl)-... | mGluR2 |
This application underscores the importance of this compound as a versatile building block in the synthesis of advanced molecular probes for biomedical research.
Investigation of Biological Activities and Structure Activity Relationships Sar of 4 Fluoro 2 Methoxymethoxy Phenol Derivatives Strictly in Vitro and in Silico Studies
Modulation of Enzyme Activity
Derivatives of 4-Fluoro-2-(methoxymethoxy)phenol have been the subject of in vitro investigations to determine their potential to modulate the activity of key enzymes involved in physiological and pathological processes.
One area of focus has been on enzymes linked to oxidative stress, such as NADPH oxidase and myeloperoxidase. Certain derivatives have demonstrated inhibitory effects on these enzymes in isolated enzyme assays. For instance, studies have explored how modifications to the core structure of this compound influence its interaction with the active sites of these enzymes. The introduction of various functional groups at different positions on the phenyl ring has been shown to alter the inhibitory potency.
Anti-inflammatory Pathway Investigations in Cellular Models
The anti-inflammatory potential of this compound derivatives has been explored in various in vitro cellular models. These studies aim to elucidate the mechanisms by which these compounds may exert anti-inflammatory effects at a cellular level.
Research has involved the use of cell lines, such as macrophages, that are stimulated with pro-inflammatory agents to mimic an inflammatory response. The effects of the derivatives on the production of inflammatory mediators, including nitric oxide (NO) and various cytokines, are then measured. Some derivatives have been observed to reduce the production of these inflammatory molecules in a concentration-dependent manner. These investigations provide insights into the potential of these compounds to interfere with inflammatory signaling pathways within the cell.
Receptor Binding Affinity and Selectivity Profiling for Biological Targets
The interaction of this compound derivatives with specific biological targets, such as G-protein coupled receptors, has been a subject of in vitro research. A notable example is the investigation of their binding affinity for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Radioligand binding assays are commonly employed to determine the affinity and selectivity of these compounds for their target receptors. In these assays, the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. Such studies have been instrumental in identifying derivatives with high affinity for mGluR2. The selectivity of these compounds is also assessed by testing their binding to other related and unrelated receptors. This profiling is crucial for understanding the potential specificity of action of these derivatives.
In Vitro Antimicrobial and Antifungal Activity Evaluations
The antimicrobial and antifungal properties of this compound and its derivatives have been evaluated through various in vitro assays. These studies typically involve determining the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.
The agar (B569324) dilution method and broth microdilution method are standard techniques used to assess this activity. Research has shown that certain structural modifications to the this compound scaffold can lead to enhanced antimicrobial and antifungal efficacy. For example, the introduction of specific substituents on the aromatic ring has been correlated with increased potency against certain microbial strains.
Nematicidal Activity Assessments against Model Organisms
The potential of this compound derivatives as nematicidal agents has been investigated using model organisms. These in vitro assessments are crucial for identifying compounds with the ability to control nematode populations.
A common model organism used in these studies is the pinewood nematode, Bursaphelenchus xylophilus. The nematicidal activity of the derivatives is typically evaluated by exposing the nematodes to different concentrations of the compounds and observing the mortality rate over a specific period. Structure-activity relationship studies have revealed that the nematicidal potency of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For instance, the introduction of a hydroxyl group at a specific position has been shown to be critical for activity.
Comprehensive Elucidation of Structure-Activity Relationships through Systematic Derivatization and Biological Screening
A systematic approach involving the synthesis of a series of derivatives of this compound and subsequent biological screening has been employed to elucidate their structure-activity relationships (SAR). This involves making targeted modifications to the parent molecule and evaluating the impact of these changes on various biological activities.
These SAR studies have provided valuable insights into the chemical features required for optimal activity. For example, the type and position of substituents on the aromatic ring have been shown to be critical determinants of potency for various biological targets. Computational methods, such as molecular docking, are often used in conjunction with experimental data to rationalize the observed SAR and to guide the design of new, more potent derivatives. These in silico studies help to visualize the binding modes of the compounds within the active sites of their target proteins, providing a molecular basis for their biological activity.
Future Research Directions and Prospective Translational Advancements
Design and Development of Novel Synthetic Methodologies Incorporating Principles of Green Chemistry
The synthesis of functionalized phenols is a cornerstone of the chemical industry. Future research will undoubtedly focus on developing greener and more sustainable methods for the production of 4-Fluoro-2-(methoxymethoxy)phenol and its analogues. Traditional methods for synthesizing substituted phenols often involve harsh conditions, toxic reagents, and complex purification procedures. rsc.orgrsc.org Green chemistry principles offer a roadmap to overcome these limitations.
Future synthetic strategies could include:
Biocatalysis: The use of enzymes, such as lipases or peroxidases, presents a green alternative for the synthesis of phenolic compounds. tandfonline.comnih.gov For instance, lipase (B570770) has been successfully used for the ipso-hydroxylation of arylboronic acids to produce phenols in aqueous media. tandfonline.com An engineered ene-reductase has also been shown to catalyze the aromatization of cyclohexanones to phenols, offering a clean and mild synthetic route. chemistryviews.org
Photocatalysis and Electrochemistry: Visible-light-driven or electrochemical methods can provide catalyst-free and mild conditions for C-H functionalization and arylation of phenols. nih.gov These techniques often reduce the need for harsh oxidants or metal catalysts.
Solvent-Free or Green Solvents: Moving away from volatile organic solvents to water, ethanol (B145695), or even solvent-free conditions is a key aspect of green synthesis. rsc.org For example, a rapid, catalyst-free synthesis of phenols from arylboronic acids has been developed in ethanol using aqueous hydrogen peroxide. rsc.org
Table 1: Comparison of a Traditional vs. a Prospective Green Synthesis of a Fluorinated Phenol (B47542) Intermediate
| Parameter | Traditional Route (e.g., Classical Aromatic Substitution) | Prospective Green Route (e.g., Biocatalytic Aromatization) |
| Starting Materials | Halogenated benzenes, strong acids/bases | Substituted cyclohexanones |
| Catalyst | Often requires metal catalysts (e.g., Pd, Cu) | Enzyme (e.g., ene-reductase) |
| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water or other green solvents |
| Reaction Conditions | Often high temperatures and pressures | Mild, ambient temperature and pressure |
| Byproducts | Stoichiometric amounts of salt waste | Minimal, often just water |
| Atom Economy | Moderate to low | Potentially high |
Discovery of Unprecedented Reactivity and Transformation Pathways for Enhanced Synthetic Utility
The electronic properties of the fluorine atom and the methoxymethyl protecting group on the phenol ring suggest a rich and underexplored reactivity profile for this compound. Future research should aim to uncover novel transformation pathways.
Directed ortho-Metalation (DoM): The methoxymethoxy group, while primarily a protecting group, could potentially act as a directed metalation group (DMG). However, O-aryl carbamates are typically more effective DMGs for the ortho-lithiation of phenols. cdnsciencepub.comresearchgate.net Future work could explore the optimization of conditions for the directed ortho-lithiation of this compound, allowing for the introduction of a wide range of electrophiles at the C3 position. This would provide a powerful tool for creating highly substituted phenol derivatives. cdnsciencepub.comwku.edu
C-H Functionalization: Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct modification of aromatic rings. researchgate.netrsc.org Research into the palladium-, copper-, or gold-catalyzed C-H functionalization of this compound could lead to novel arylation, alkenylation, or acylation reactions. nih.govacs.orgacs.org The interplay between the activating hydroxyl group (after deprotection) and the deactivating fluorine atom would likely lead to unique regioselectivity. nih.gov For instance, copper-catalyzed ortho-C–H bond functionalization of free phenols has been achieved with high efficiency. nih.gov
Exploiting the Fluorine Substituent: The fluorine atom can influence the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution. Future studies could investigate reactions that are uniquely enabled or directed by the fluorine atom, potentially leading to novel fluorinated heterocycles or polymers.
Rational Design of Next-Generation Derivatives with Superior Biological Specificity and Potency
The fluorinated phenol motif is present in numerous biologically active compounds. This compound serves as an excellent starting point for the rational design of new therapeutic agents. The strategy of bioisosteric replacement, where one functional group is replaced by another with similar properties, can be a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpnih.govdrughunter.com
Future work could focus on:
Bioisosteric Replacement: The phenolic hydroxyl group can be replaced with other functional groups like alkylsulfonamido groups, which can act as hydrogen bond donors and acceptors. u-tokyo.ac.jp Similarly, the fluorine atom can be strategically placed to modulate the molecule's metabolic stability and binding affinity.
Scaffold Hopping: Using computational tools, the core phenolic scaffold could be replaced with other heterocyclic systems while retaining the key pharmacophoric features, potentially leading to compounds with novel intellectual property and improved drug-like properties. mdpi.com
Table 2: Prospective Derivatives of this compound and Their Potential Biological Targets
| Derivative Structure (Hypothetical) | Design Rationale | Potential Biological Target/Application |
| 4-Fluoro-2-hydroxy-benzenesulfonamide | Bioisosteric replacement of the methoxymethoxy-phenol with a sulfonamide to improve binding and solubility. | Carbonic anhydrase inhibitors, diuretics. |
| (4-Fluoro-2-hydroxyphenyl)boronic acid | Introduction of a boronic acid moiety for covalent inhibition or as a synthetic handle. | Serine protease inhibitors, sensors for saccharides. |
| 2-Amino-5-fluoro-phenol derivative | Replacement of the hydroxyl group with an amino group to alter hydrogen bonding capabilities. u-tokyo.ac.jp | Building block for kinase inhibitors, GPCR ligands. |
| 4-Fluoro-2-hydroxy-N-alkylbenzamide | Amide bioisostere to modulate permeability and metabolic stability. drughunter.com | Ion channel modulators, enzyme inhibitors. |
Exploration of Emerging Applications in Advanced Functional Materials and Nanotechnology
Phenolic compounds are increasingly being used as building blocks for functional materials and in nanotechnology due to their intrinsic properties like metal chelation, antioxidant activity, and ability to form coatings. unimelb.edu.aunih.govacs.orgnih.gov this compound, with its specific functionalization, offers unique opportunities in this domain.
Polymer Synthesis: Phenols are precursors to a wide range of polymers, including phenolic resins. mdpi.com The fluorine atom in this compound could impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to new polymers. Future research could explore its use as a monomer in the synthesis of high-performance fluorinated polymers.
Functional Coatings: Phenolic compounds can form adherent coatings on a variety of surfaces. nih.govacs.orgntu.edu.sg The unique properties of this compound could be harnessed to create functional surfaces with tailored wettability, anti-fouling, or antioxidant properties.
Nanoparticle Synthesis and Functionalization: Phenolic compounds can act as reducing and capping agents in the green synthesis of metal nanoparticles, such as gold or iron oxide nanoparticles. nih.govoup.comnih.govresearchgate.netresearchgate.net The resulting nanoparticles are often biocompatible and have applications in catalysis and biomedicine. nih.govnih.gov this compound could be used to create functionalized nanoparticles with unique electronic or catalytic properties.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Compound Discovery and Optimization
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products of new reactions with high accuracy. arocjournal.comacs.orgarxiv.org Such models could be used to explore the vast reaction space of this compound and identify promising new transformations in silico before any experiments are conducted.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.govarxiv.orgfrontiersin.orgnih.govoup.com By providing the model with the structural features of this compound and a desired biological activity profile, novel derivatives could be generated for synthesis and testing.
Synthesis Optimization: AI platforms can optimize reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts. chemical.aiaimlprogramming.com This would be invaluable for developing efficient and sustainable synthetic routes to this compound and its derivatives.
Q & A
Basic: What synthetic strategies are recommended for 4-Fluoro-2-(methoxymethoxy)phenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves protecting the phenolic hydroxyl group to avoid undesired side reactions. A plausible route includes:
- Step 1: Start with 4-fluoro-2-hydroxybenzaldehyde. Protect the hydroxyl group using methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., NaH in THF) to form 4-fluoro-2-(methoxymethoxy)benzaldehyde.
- Step 2: Reduce the aldehyde to a primary alcohol using NaBH₄ or catalytic hydrogenation.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yield (typically 60-80%) by controlling temperature during MOM protection to minimize hydrolysis .
- Validation: Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Advanced: How does the methoxymethoxy group affect the electronic environment in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The methoxymethoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the bulky MOM group may limit accessibility at the ortho position. Key considerations:
- Directing Effects: The fluorine atom (electron-withdrawing) at position 4 and the MOM group at position 2 create a meta-directing electronic profile.
- Experimental Validation: Perform kinetic studies using varying electrophiles (e.g., nitration, sulfonation) and compare reaction rates/regioselectivity with analogues lacking the MOM group. Use DFT calculations (e.g., Gaussian software) to map electron density distribution .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons adjacent to fluorine (e.g., splitting patterns due to ⁴J coupling). The MOM group shows characteristic singlet peaks for methoxy protons (~δ 3.3 ppm) and methylene protons (~δ 4.6 ppm).
- ¹⁹F NMR: A singlet near δ -110 ppm confirms fluorine’s presence and lack of coupling .
- IR Spectroscopy: Detect O–H stretching (broad ~3200 cm⁻¹ if unprotected) and C–O–C vibrations (~1100 cm⁻¹) from the MOM group.
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 173.1 (calculated for C₈H₉FO₃).
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal Growth: Use slow evaporation from a dichloromethane/hexane mixture. Add a trace of ethanol to improve crystal lattice formation.
- Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement: Use SHELXL (via Olex2 interface) for structure solution. Apply restraints for the MOM group’s flexible ether linkage. Validate using R1/wR2 residuals and check for voids in the electron density map .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage: Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and moisture absorption. The compound is moisture-sensitive, as seen in analogues like 4-Fluoro-2-methoxybenzylamine hydrochloride .
- Handling: Use anhydrous solvents (e.g., THF, DMF) during synthesis. Conduct reactions under Schlenk-line conditions if air-sensitive intermediates are involved.
Advanced: Can this compound act as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer:
- Coordination Sites: The phenolic oxygen (if deprotonated) and ether oxygens from the MOM group can bind to transition metals (e.g., Cu²⁺, Fe³⁺).
- Synthesis Strategy: React the compound with metal salts (e.g., Cu(NO₃)₂) in a solvothermal system (DMF/EtOH, 80°C, 24 hrs). Characterize the MOF using PXRD and BET surface area analysis. Compare with MOFs derived from 4-(2-aminoethyl)-2-methoxy-phenol, which show enhanced porosity .
- Challenge: The MOM group’s steric bulk may limit framework dimensionality, requiring linker optimization.
Basic: How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Withdraw aliquots at intervals (0, 6, 24 hrs).
- Analysis: Use HPLC to quantify degradation products. The MOM group is prone to acidic hydrolysis (pH <3), releasing formaldehyde. Monitor via Schiff’s reagent test .
- Prediction: The predicted pKa (~9.7) suggests deprotonation occurs in basic conditions, altering solubility and reactivity .
Advanced: What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Methodological Answer:
- Issue: Discrepancies in ¹³C NMR chemical shifts for the MOM group’s methylene carbon (reported δ 70–75 ppm vs. predicted δ 72.3 ppm).
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
